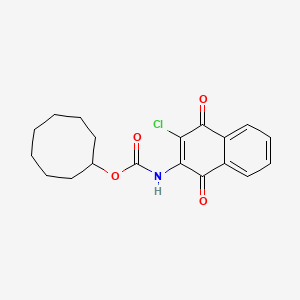

cyclooctyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate

Description

Cyclooctyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate is a synthetic carbamate derivative featuring a naphthoquinone core substituted with a chlorine atom at position 3 and a carbamate group at position 2. The cyclooctyl moiety attached to the carbamate distinguishes it from structurally similar compounds, which often incorporate smaller or aromatic substituents. This compound belongs to a class of 1,4-naphthoquinone derivatives, which are of significant interest due to their diverse biological activities, including kinase inhibition, antitumor, and antiparasitic properties .

The carbamate functional group contributes to hydrogen-bonding interactions, as observed in related compounds, which influence crystal packing and stability . Its molecular formula is C₁₉H₂₀ClNO₄, with a molecular weight of 361.82 g/mol.

Properties

IUPAC Name |

cyclooctyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO4/c20-15-16(18(23)14-11-7-6-10-13(14)17(15)22)21-19(24)25-12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVIVQQPXBSNAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)OC(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclooctyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate typically involves multiple steps, starting with the preparation of the naphthalene derivative. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions: Cyclooctyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

Cyclooctyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, aiding in the construction of more complex molecules.

Biology: The compound can be employed in biochemical studies to understand enzyme mechanisms and interactions.

Industry: Its unique properties make it valuable for material science and the development of new industrial chemicals.

Mechanism of Action

When compared to similar compounds, cyclooctyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate stands out due to its unique structure and reactivity. Similar compounds may include other carbamates or naphthalene derivatives, but the presence of the cyclooctyl group and the specific chloro-substituted naphthalene moiety contribute to its distinct properties.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The cyclooctyl group provides greater steric bulk compared to cyclohexyl, tert-butyl, or aromatic substituents, likely reducing solubility but increasing membrane permeability .

- Lipophilicity : Cyclooctyl and 2-chlorobenzyl derivatives are more lipophilic than phenyl or tert-butyl analogs, which may enhance tissue penetration but reduce aqueous solubility .

Hydrogen Bonding and Crystal Packing

Comparative analysis of hydrogen-bonding interactions:

Key Observations :

- Carbamate derivatives (cyclooctyl, tert-butyl) form stronger N–H⋯O hydrogen bonds compared to acetamide or propionamide analogs, stabilizing dimeric or chain-like structures .

- The tert-butyl derivative exhibits a unique R₂²(10) hydrogen-bonding motif, while the cyclooctyl analog may adopt similar patterns due to carbamate group similarity .

Key Observations :

- The absence of bioactivity data for the cyclooctyl derivative highlights a gap compared to its analogs.

- The cyclohexyl acetamide analog (Compound 7) shows strong CypA binding, indicating that substituent size and flexibility critically influence target affinity .

Biological Activity

Cyclooctyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores the compound's biological activity, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of cyclooctyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate is C19H20ClNO4, with a molar mass of 361.82 g/mol. The compound features a cyclooctyl group attached to a carbamate moiety linked to a naphthalene derivative. The unique structure contributes to its pharmacological properties and reactivity.

Cytotoxic Effects

Research indicates that cyclooctyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate exhibits significant cytotoxic effects against various cancer cell lines. Notably:

- Prostate Cancer Cells : The compound has shown potent activity against androgen-independent prostate cancer cell lines such as CWR-22, PC-3, and DU-145. It induces apoptosis and causes cell cycle arrest in these cells while sparing normal bone marrow cells (HS-5) from toxicity.

- IC50 Values : The IC50 values for the compound indicate strong anti-tumor activity, with lower values suggesting higher potency against cancer cells.

The mechanisms through which cyclooctyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate exerts its effects are under investigation. Preliminary studies suggest:

- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Regulation : It appears to interfere with cell cycle progression, thereby inhibiting cancer cell proliferation.

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against multiple prostate cancer cell lines with IC50 values indicating high potency. |

| Study 2 | Investigated the compound's interaction with cellular pathways involved in apoptosis and cell cycle regulation using molecular docking techniques. |

| Study 3 | Reported protective effects on normal cells while exhibiting selective toxicity towards cancer cells. |

Synthesis and Chemical Reactivity

The synthesis of cyclooctyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate involves multi-step organic reactions. Key steps include:

- Preparation of the naphthalene derivative.

- Formation of the carbamate linkage.

- Use of strong bases or acids depending on the specific synthetic route.

The compound can undergo various chemical reactions such as oxidation and nucleophilic substitution, which may further enhance its biological activity.

Q & A

Q. What are the recommended synthetic routes for cyclooctyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-chloro-1,4-naphthoquinone derivatives with cyclooctyl carbamoyl chloride in the presence of a base (e.g., K₂CO₃) in aprotic solvents like acetonitrile or DMF. Temperature control (40–60°C) and stoichiometric ratios are critical: excess carbamoyl chloride improves yields but may require purification via column chromatography. Structural analogs (e.g., tert-butyl derivatives) have been synthesized with >70% yield under reflux conditions .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key peaks should researchers prioritize?

- IR Spectroscopy : Confirm the presence of carbonyl groups (C=O) at ~1680–1720 cm⁻¹ (naphthoquinone and carbamate) and N–H stretching (carbamate) at ~3300 cm⁻¹.

- NMR :

- ¹H NMR : Aromatic protons (naphthoquinone) appear as multiplets at δ 7.5–8.5 ppm. Cyclooctyl protons show complex splitting (δ 1.2–2.5 ppm).

- ¹³C NMR : Quinone carbonyls at δ 180–185 ppm; carbamate carbonyl at δ 155–160 ppm .

- Mass Spectrometry : Molecular ion peaks [M+H]⁺ should align with the molecular formula (C₁₉H₁₈ClNO₄).

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Begin with cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., MCF-7, SiHa) to assess antiproliferative activity. Compare results to structurally similar compounds like 2-((3-chloro-1,4-dioxonaphthalen-2-yl)amino)acetic acid derivatives, which showed IC₅₀ values <10 µM in cervical cancer models . Include bacterial inhibition assays (MIC determination) against Gram-positive/negative strains due to the known antimicrobial activity of naphthoquinones .

Advanced Research Questions

Q. How do crystallographic studies inform the conformational stability of this compound, and what intermolecular interactions dominate its solid-state structure?

X-ray crystallography reveals key stabilizing interactions:

- Hydrogen bonding : N–H⋯O bonds between the carbamate NH and quinone carbonyls (distance ~2.8–3.0 Å).

- π–π stacking : Face-to-face interactions between naphthoquinone rings (centroid distances ~3.5 Å) contribute to 3D network formation.

- C–H⋯O contacts : Cyclooctyl C–H groups often form weak interactions with adjacent carbonyls (e.g., C9–H9⋯O4 in tert-butyl analogs) . Refinement using SHELXL (R-factor <0.05) is recommended for high-resolution data .

Q. What computational strategies can predict structure-activity relationships (SAR) for optimizing target binding?

- Docking studies : Use AutoDock Vina to model interactions with targets like protein kinases or proteasomes. Prioritize the naphthoquinone core and carbamate group as key pharmacophores.

- MD simulations : Assess conformational flexibility of the cyclooctyl group; bulky substituents may enhance steric hindrance but improve binding affinity in hydrophobic pockets .

- QSAR models : Correlate electronic parameters (HOMO/LUMO energies) with observed bioactivity. For example, electron-withdrawing groups (e.g., Cl at position 3) enhance redox activity, critical for anticancer mechanisms .

Q. How can researchers resolve discrepancies in biological activity data across similar derivatives?

- Control experiments : Verify purity via HPLC (>95%) to rule out impurities affecting activity.

- Assay standardization : Use consistent cell lines and protocols. For example, compound 64 (a valine-naphthoquinone analog) showed variable IC₅₀ values (6.83–7.03 µM) across cervical cancer lines due to differential expression of redox enzymes .

- Mechanistic studies : Compare ROS generation profiles (e.g., DCFH-DA assay) to confirm if activity correlates with oxidative stress induction .

Methodological Considerations

Q. What are the challenges in refining crystal structures of carbamate-substituted naphthoquinones, and how can they be mitigated?

- Disorder in cyclooctyl groups : Use restraints (ISOR, DELU) during refinement in SHELXL to model positional disorder.

- Twinned crystals : Test for twinning via PLATON; apply TWIN commands if necessary.

- Weak diffraction : Optimize crystallization using slow evaporation in mixed solvents (e.g., CHCl₃/EtOH) to improve crystal quality .

Q. Which in vitro models are most relevant for studying its potential as a protease inhibitor or kinase modulator?

- Proteasome inhibition : Use fluorogenic substrates (e.g., Suc-LLVY-AMC) to measure chymotrypsin-like (CT-L) activity. BC-23, a related sulfonamide, inhibited CT-L with IC₅₀ <1 µM .

- Kinase assays : Test against CDK2 or EGFR kinases via ADP-Glo™ assays. Structural analogs (e.g., AZD6244) target MEK1/2, suggesting similar kinase selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.